N-(Hydroxymethyl)oxirane-2-carboxamide
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Overview
Description
N-(Hydroxymethyl)oxirane-2-carboxamide:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Radziszewski Oxidation: One of the methods to synthesize N-(Hydroxymethyl)oxirane-2-carboxamide involves the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide and sodium hydroxide or sodium carbonate.
Darzens Reaction: Another method involves the Darzens reaction of α-halogen amides and carbonyl compounds.
Industrial Production Methods: The industrial production of this compound typically involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions. This method is favored due to the availability of starting reactants, mild reaction conditions, and high selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Hydroxymethyl)oxirane-2-carboxamide can undergo oxidation reactions, particularly involving the hydroxymethyl group.
Reduction: The compound can also be reduced, especially at the carboxamide group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or carboxylic acids can be used to open the oxirane ring.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include β-hydroxypropyl esters or other functionalized molecules.
Scientific Research Applications
Chemistry: N-(Hydroxymethyl)oxirane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a plant growth regulator and its antifungal properties .
Medicine: Research has explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of resins, plasticizers, and other materials .
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)oxirane-2-carboxamide involves its ability to undergo nucleophilic substitution reactions. The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products. This reactivity is crucial for its biological and industrial applications .
Comparison with Similar Compounds
- N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(Hydroxymethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- N-(Hydroxymethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Uniqueness: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile in both research and industrial contexts .
Properties
CAS No. |
10133-53-6 |
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Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.10 g/mol |
IUPAC Name |
N-(hydroxymethyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C4H7NO3/c6-2-5-4(7)3-1-8-3/h3,6H,1-2H2,(H,5,7) |
InChI Key |
YQJPOLDDGABQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)NCO |
Origin of Product |
United States |
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